molecular formula C13H25N3O3 B7882139 tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate

tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B7882139
M. Wt: 271.36 g/mol
InChI Key: WSWFIVDZAHHZCS-UHFFFAOYSA-N
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Description

tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate piperazine derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions on other functional groups .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism by which tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl carbamate group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)15-13(4,5)10(17)16-8-6-14-7-9-16/h14H,6-9H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWFIVDZAHHZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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